molecular formula C8H14N2O2 B13334413 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B13334413
M. Wt: 170.21 g/mol
InChI Key: JQNCHEZUVDQFNL-UHFFFAOYSA-N
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Description

1-Oxa-4,8-diazaspiro[55]undecan-3-one is a spirocyclic compound characterized by a unique structure that includes an oxygen atom and two nitrogen atoms within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an amine and an alkene in the presence of an acid catalyst . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction is a promising route due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Mechanism of Action

The mechanism of action of 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one involves its interaction with molecular targets such as enzymes and proteins. For example, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound’s spirocyclic structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one stands out due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit key proteins in pathogenic bacteria highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-oxa-4,8-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C8H14N2O2/c11-7-4-12-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11)

InChI Key

JQNCHEZUVDQFNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CNC(=O)CO2

Origin of Product

United States

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